molecular formula C9H6N2O4 B3049595 8-Hydroxy-5-nitroquinoline 1-oxide CAS No. 21168-37-6

8-Hydroxy-5-nitroquinoline 1-oxide

Cat. No. B3049595
CAS RN: 21168-37-6
M. Wt: 206.15 g/mol
InChI Key: KZBSKCRFJCLYJK-UHFFFAOYSA-N
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Description

8-Hydroxy-5-nitroquinoline, also known as Nitroxoline, is a heterocyclic compound . It is an effective antimicrobial and anticancer agent . It has been used in the treatment of urinary tract infections due to gram-negative bacilli .


Synthesis Analysis

The synthesis of 8-Hydroxy-5-nitroquinoline involves the nitrosation of 8-hydroxyquinoline and subsequent oxidation of the nitroso derivative using nitric acid . The conditions for the nitrosation and oxidation of the 8-hydroxyquinoline (concentration of nitric acid, temperature, and reaction time) were optimized .


Molecular Structure Analysis

The molecular weight of 8-Hydroxy-5-nitroquinoline is 190.1555 . The IUPAC Standard InChIKey is RJIWZDNTCBHXAL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The photochemistry of 8-Hydroxy-5-nitroquinoline in acetonitrile has been investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .


Physical And Chemical Properties Analysis

8-Hydroxy-5-nitroquinoline is a powder . It is very slightly soluble in alcohol and diethyl ether, and freely soluble in hot hydrochloric acid .

Scientific Research Applications

Carcinogenicity Studies

Studies have shown that 8-Hydroxy-5-nitroquinoline 1-oxide and its derivatives, like 4-Nitroquinoline 1-oxide (4NQO), play a significant role in understanding carcinogenicity. For instance, 4NQO is known to produce DNA adducts and oxidative damage, specifically 8-hydroxydeoxyguanosine (8OHdG), through reactive oxygen species (ROS). This process is crucial in understanding the genotoxic effects of such compounds (Arima et al., 2006). Similarly, the formation of 8-hydroxyguanine residues in cellular DNA has been observed when exposed to these carcinogens (Kohda et al., 1986).

Photophysical Studies

8-Hydroxy-5-nitroquinoline has been studied for its photosensitivity, particularly its behavior in excited states. A study demonstrated the process of intramolecular proton transfer in the triplet state of 8-Hydroxy-5-nitroquinoline, shedding light on its photochemical properties, which could be significant in understanding its behavior under light exposure (Wang et al., 2022).

Chemical Synthesis and Technology

Research has also focused on the efficient synthesis and preparation of 8-Hydroxy-5-nitroquinoline. A two-stage method based on nitrosation and subsequent oxidation has been proposed, optimizing the conditions for synthesis, which is critical for producing this compound for further study (Isaev et al., 2005).

Potential Therapeutic Applications

While explicitly excluding information on drug use, dosage, and side effects, it's worth noting that 8-Hydroxy-5-nitroquinoline has been explored for potential therapeutic applications, including its comparison with other compounds for anticancer activities. For example, its efficacy as an anti-cancer agent was compared to clioquinol, indicating that it may be a more potent alternative (Jiang et al., 2011).

Spectroscopic and Computational Studies

A combined spectroscopic and computational study of 8-Hydroxy-5-nitroquinoline provided a detailed characterization and evaluation of its reactive properties. This type of research is crucial for understanding the molecular behavior and potential applications of such compounds (Sureshkumar et al., 2018).

Mechanism of Action

8-Hydroxy-5-nitroquinoline may have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Safety and Hazards

8-Hydroxy-5-nitroquinoline is harmful if swallowed . It is also an eye and skin irritant . It is classified as Acute Tox. 3 for oral, dermal, and inhalation exposure .

properties

IUPAC Name

5-nitro-1-oxidoquinolin-1-ium-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSKCRFJCLYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=C1)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-5-nitroquinoline 1-oxide

CAS RN

21168-37-6
Record name NSC358376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxy-5-nitroquinolin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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